![molecular formula C2H8IN3S B7767409 Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)

Amino-[amino(methylsulfanyl)methylidene]azanium;iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

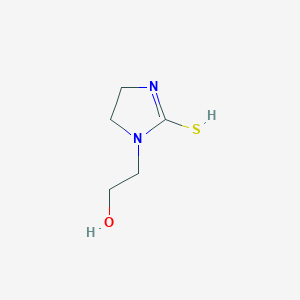

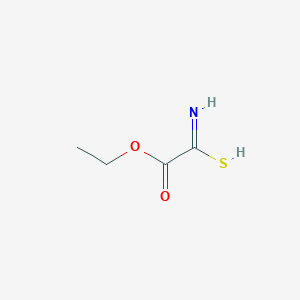

MTA can be synthesized through a variety of methods, including the reaction of formaldehyde with methylthioacetaldehyde, the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation, and the reaction of formaldehyde with methylthioacetaldehyde followed by methylation. The most common method of synthesis involves the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation with hydrogen peroxide.Molecular Structure Analysis

The molecular structure of MTA consists of a carbon atom connected to the remainder of the molecule by a double bond, which is a characteristic of a methylidene group . It also contains an amine group, which is a common feature in amino acids .Chemical Reactions Analysis

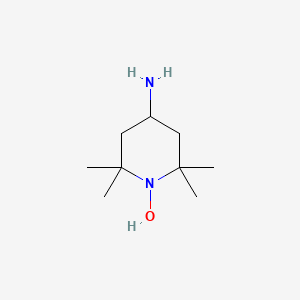

MTA acts as a methyl donor by transferring a methyl group to various target molecules, including DNA and histones. This methylation can have a variety of effects on gene expression and protein function. It has also been shown to inhibit the activity of histone methyltransferases, which can lead to changes in gene expression.Physical and Chemical Properties Analysis

Amino acids, including MTA, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The solubility of amino acids is influenced by the pH of the solvent and the R-group of the amino acids .Mecanismo De Acción

Target of Action

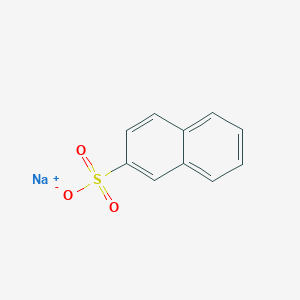

It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Biochemical Pathways

Amines are known to be involved in a wide range of biochemical processes, including protein synthesis and signal transduction .

Pharmacokinetics

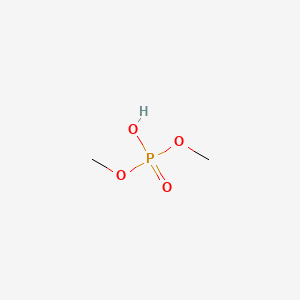

Given its chemical structure, it is likely to have good water solubility, which could potentially influence its bioavailability .

Result of Action

Based on its chemical structure, it is plausible that it could exert its effects through the modulation of protein function or gene expression .

Action Environment

The action, efficacy, and stability of Amino-[amino(methylsulfanyl)methylidene]azanium;iodide could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

amino-[amino(methylsulfanyl)methylidene]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQJWVULPQXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=[NH+]N)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid](/img/structure/B7767366.png)